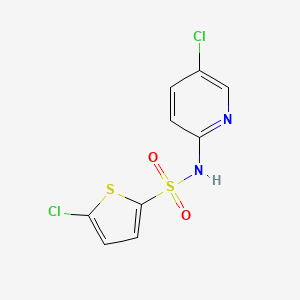
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. In recent years, this compound has gained significant attention due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide has found numerous applications in scientific research. It is commonly used as a building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in the preparation of metal complexes for catalytic applications. Additionally, it has been studied for its potential use as an inhibitor of enzymes such as carbonic anhydrase and cholinesterase.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide is not well understood. However, it is believed to act as an inhibitor of certain enzymes by binding to their active sites. This leads to a decrease in the activity of the enzyme, which can have various physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide have not been extensively studied. However, it has been shown to have some activity against carbonic anhydrase and cholinesterase enzymes. These enzymes are involved in various physiological processes such as acid-base balance and neurotransmission. Inhibition of these enzymes can have various effects on the body, depending on the specific enzyme and the extent of inhibition.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide in lab experiments is its availability and relatively low cost. It is also a versatile building block that can be used in the synthesis of various compounds. However, one limitation is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide in scientific research. One potential area is the development of new pharmaceuticals and agrochemicals based on its structure. Another area is the study of its potential as an enzyme inhibitor, particularly for carbonic anhydrase and cholinesterase. Additionally, the synthesis of new metal complexes using 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide as a ligand could lead to the development of new catalytic systems. Overall, there is significant potential for the use of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide in various areas of scientific research.
Synthesemethoden
The synthesis of 5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide involves the reaction of 5-chloropyridine-2-sulfonyl chloride with 5-chloro-2-thiophenamine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O2S2/c10-6-1-3-8(12-5-6)13-17(14,15)9-4-2-7(11)16-9/h1-5H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAQSVDQINMBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)NS(=O)(=O)C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(5-chloropyridin-2-yl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2,5-dimethoxyphenyl)-1-phenylpyrazole-4-carboxamide](/img/structure/B7534576.png)
![N-[4-[2-(diethylamino)ethylcarbamoyl]phenyl]-1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B7534585.png)

![2-[4-(3,4-Dimethylphenyl)sulfonyl-1,4-diazepan-1-yl]-1,3-thiazole](/img/structure/B7534595.png)

![(4-nitro-1H-pyrrol-2-yl)-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534602.png)
![5,7-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7534610.png)
![1-[3-[Bis(4-methoxyphenyl)methoxy]-2-hydroxypropyl]piperidine-4-carboxamide](/img/structure/B7534617.png)
![N-[2-(furan-2-yl)ethyl]-4-(1,3-thiazol-2-yl)-1,4-diazepane-1-carboxamide](/img/structure/B7534621.png)
![2-(2-cyanophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B7534627.png)
![1-(4-Chloro-5-methyl-2-propan-2-ylphenoxy)-3-[3-(dimethylamino)propylamino]propan-2-ol](/img/structure/B7534636.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-4-yl]-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B7534644.png)
![[1-(Cyclohexylmethylamino)-1-oxopropan-2-yl] 4-fluoro-3-morpholin-4-ylsulfonylbenzoate](/img/structure/B7534658.png)
![3-[2-Oxo-2-[4-(1,3-thiazol-2-yl)-1,4-diazepan-1-yl]ethyl]-1,2,3-benzotriazin-4-one](/img/structure/B7534662.png)